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Compound of Interest

Compound Name:
2-methyl-6-nitro-3,4-dihydro-2H-

1,4-benzoxazine

CAS No.: 174567-34-1

Cat. No.: B2811899 Get Quote

Executive Summary
The 1,3-benzoxazine scaffold serves as a versatile pharmacophore, particularly when

functionalized with a nitro group (typically at position 6), which imparts antimicrobial and

antitubercular potential via nitroreductase activation. The structural distinction between 2-

methyl (C-substituted) and 3-methyl (N-substituted) isomers represents a fundamental

divergence in chemical connectivity, not merely positional isomerism.

3-Methyl (N-Me): Characterized by high basicity, metabolic stability, and streamlined

synthesis via traditional Mannich condensation.

2-Methyl (C-Me): Characterized by increased steric bulk at the hydrolytic center, introduction

of chirality, and altered ring-opening kinetics.

This guide delineates the synthesis, physicochemical properties, and biological implications of

these two isomers to aid in lead optimization.

Structural Divergence & Synthesis
The synthesis of 1,3-benzoxazines relies on the Mannich condensation of a phenol, a primary

amine, and an aldehyde. The choice of aldehyde and amine dictates the methyl positioning.
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The Mannich Divergence
3-Methyl Isomer (

-Me): Formed by using Formaldehyde (C1 source) and Methylamine. The methyl group is
attached to the stable nitrogen center.

2-Methyl Isomer (

-Me): Formed by using Acetaldehyde (C2 source) and Ammonia (or a labile amine). The
methyl group is attached to the hemiaminal ether carbon (Position 2).

Synthesis Workflow Visualization
The following diagram illustrates the divergent synthetic pathways required to access each

isomer.
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Figure 1: Divergent Mannich condensation pathways. Route 1 (Blue) yields the N-methyl

isomer; Route 2 (Red) yields the C-methyl isomer.
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Physicochemical Performance Comparison
The placement of the methyl group drastically affects the electronic environment of the oxazine

ring.

Feature
3-Methyl (N-
Substituted)

2-Methyl (C-
Substituted)

Implications for
Drug Dev

Hybridization
Methyl on

Nitrogen

Methyl on

Carbon (O-C-N)

3-Me is a tertiary

amine; 2-Me is a

substituted acetal-like

carbon.[1]

Chirality
Achiral (unless ring is

distorted)
Chiral Center at C2

2-Me requires

enantioselective

synthesis or

resolution; 3-Me does

not.

Basicity (pKa)
Higher (Tertiary

Amine)

Lower (Secondary

Amine character if N-

H)

3-Me forms stable

salts (HCl) for

solubility; 2-Me may

be less basic.

Hydrolytic Stability
High (Stable in

neutral/basic pH)

Moderate

(Acetaldehyde

release)

3-Me is preferred for

oral bioavailability. 2-

Me is prone to acid-

catalyzed ring

opening.

Lipophilicity (LogP) Moderate Moderate to High

Comparable, but 2-Me

steric bulk can reduce

solvation.

Mechanistic Insight: Ring Opening
The 1,3-benzoxazine ring is thermodynamically unstable relative to its ring-opened

phenol/imine forms under acidic conditions.
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3-Methyl: The N-methyl group stabilizes the closed form. Ring opening requires protonation

of the oxygen or nitrogen, followed by cleavage of the O-CH2 bond.

2-Methyl: The methyl group at C2 introduces steric strain but also stabilizes the carbocation

intermediate formed during acid hydrolysis (secondary vs primary carbocation character).

However, it often lowers the energy barrier for Ring Opening Polymerization (ROP), making

the 2-methyl isomer more reactive in materials applications but potentially less stable in vivo.

Biological Implications (The Nitro Pharmacophore)
[2]
The 6-nitro group is the primary driver of bioactivity (e.g., in antitubercular candidates like

PBTZ169 analogues). The mechanism involves the bioreduction of the nitro group to a nitroso

or hydroxylamine species, which then forms covalent adducts with bacterial enzymes (e.g.,

DprE1).

SAR Logic
3-Methyl (N-Me):

Pros: The methyl group acts as a small lipophilic handle that can fit into hydrophobic

pockets of the target enzyme (e.g., DprE1). It protects the nitrogen from rapid metabolism.

Cons: If the active site requires a hydrogen bond donor at the nitrogen (N-H), the methyl

group abolishes activity.

2-Methyl (C-Me):

Pros: Can lock the conformation of the oxazine ring, potentially improving binding affinity if

the methyl group occupies a specific sub-pocket.

Cons: The introduction of a chiral center (R/S) necessitates testing both enantiomers, as

they will likely have vastly different binding profiles.
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Figure 2: SAR Logic flow. The nitro group drives the mechanism, while methyl placement

modulates solubility (N-Me) and stereochemical fit (C-Me).

Experimental Protocols
Protocol A: Synthesis of 3-Methyl-6-nitro-1,3-
benzoxazine (N-Isomer)
Validates: High yield synthesis of the thermodynamically stable N-substituted isomer.

Reagents: 4-Nitrophenol (10 mmol), Paraformaldehyde (20 mmol), Methylamine (40% aq.

solution, 10 mmol).

Solvent: Toluene/Ethanol (2:1 ratio, 30 mL).

Procedure:

Dissolve 4-nitrophenol in the solvent mixture.

Add methylamine solution dropwise at 0°C.
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Add paraformaldehyde in one portion.[2]

Reflux the mixture for 6 hours (monitor via TLC, eluent Hexane:EtOAc 7:3).

Observation: The solution typically turns deep yellow/orange.

Workup:

Cool to room temperature.[3]

Wash with 1N NaOH (to remove unreacted phenol) and water.

Dry organic layer over

and concentrate in vacuo.

Recrystallization: Ethanol.

Protocol B: Synthesis of 2-Methyl-6-nitro-1,3-
benzoxazine (C-Isomer)
Validates: Access to C-substituted derivatives using aldehydes.

Reagents: 4-Nitrophenol (10 mmol), Acetaldehyde (20 mmol), Ammonium Acetate (12

mmol).

Solvent: 1,4-Dioxane (anhydrous).

Procedure:

Mix 4-nitrophenol and ammonium acetate in dioxane.

Add acetaldehyde slowly (exothermic reaction possible).

Heat to 80°C for 4 hours.

Critical Step: Use a Dean-Stark trap if possible to remove water and drive the equilibrium

toward ring closure.
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Workup:

Solvent removal under reduced pressure.

The residue is often an oil; purify via column chromatography (Silica gel, gradient Hexane

20% EtOAc).

Note: This product is a racemic mixture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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